molecular formula C11H14N2O3 B8496787 Pentanamide, N-(3-nitrophenyl)-

Pentanamide, N-(3-nitrophenyl)-

Cat. No.: B8496787
M. Wt: 222.24 g/mol
InChI Key: UYUWKCAOJYPGIZ-UHFFFAOYSA-N
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Description

Pentanamide, N-(3-nitrophenyl)-, is a secondary amide derivative featuring a pentanamide backbone substituted with a 3-nitrophenyl group at the nitrogen atom. The nitro group (-NO₂) at the meta position on the phenyl ring introduces electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions compared to derivatives with electron-donating substituents (e.g., methoxy or chloro groups) .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(3-nitrophenyl)pentanamide

InChI

InChI=1S/C11H14N2O3/c1-2-3-7-11(14)12-9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14)

InChI Key

UYUWKCAOJYPGIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(3-nitrophenyl)pentanamide with its analogs:

Compound Molecular Formula Molecular Weight Substituent Key Properties
N-(3-Nitrophenyl)pentanamide C₁₁H₁₄N₂O₃ 222.24 g/mol 3-NO₂ phenyl Expected high polarity due to nitro group; may reduce lipophilicity .
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 207.27 g/mol 4-OCH₃ phenyl Lower cytotoxicity than albendazole; complies with Lipinski’s rules .
N-(3-Chlorophenyl)pentanamide C₁₁H₁₄ClNO 211.69 g/mol 3-Cl phenyl Moderate lipophilicity; characterized via NMR and mass spectrometry .
N-(6-Chloro-3-pyridazinyl)pentanamide C₉H₁₂ClN₃O 213.66 g/mol 6-Cl-pyridazinyl Computed XLogP3 = 1.7; moderate hydrogen bonding capacity .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-(3-nitrophenyl)pentanamide likely reduces lipophilicity compared to methoxy or chloro derivatives, impacting membrane permeability and drug-likeness .
Antiparasitic Activity
  • N-(4-Methoxyphenyl)pentanamide : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity in human and animal cell lines .
  • N-(3-Nitrophenyl)pentanamide: No direct data available. However, nitroaryl groups in other compounds (e.g., nitrofurans) are associated with antimicrobial activity but may confer higher toxicity due to reactive metabolite formation .
Cytotoxicity Profile
  • N-(4-Methoxyphenyl)pentanamide shows negligible cytotoxicity, making it a safer candidate than albendazole .

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